molecular formula C15H25NO2S B3191967 n,n-dibutyl-4-methylbenzenesulfonamide CAS No. 599-65-5

n,n-dibutyl-4-methylbenzenesulfonamide

Cat. No.: B3191967
CAS No.: 599-65-5
M. Wt: 283.4 g/mol
InChI Key: JLTAWPLCMCXDJP-UHFFFAOYSA-N
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Description

N,N-dibutyl-4-methylbenzenesulfonamide is an organic compound with the molecular formula C18H31NO2S and a molecular weight of 325.517. It is a member of the benzenesulfonamide family, characterized by a sulfonamide group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-dibutyl-4-methylbenzenesulfonamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with dibutylamine. The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N-dibutyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonyl derivatives.

    Reduction Reactions: Reduction of the sulfonamide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-dibutyl-4-methylbenzenesulfonamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of N,N-dibutyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with cellular membranes, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

    N,N-diethyl-4-methylbenzenesulfonamide: Similar structure but with ethyl groups instead of butyl groups.

    N,N-diallyl-4-methylbenzenesulfonamide: Contains allyl groups instead of butyl groups.

    N-butyl-benzenesulfonamide: Lacks the N,N-dibutyl substitution.

Uniqueness

N,N-dibutyl-4-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of butyl groups enhances its hydrophobicity and affects its reactivity compared to similar compounds .

Properties

CAS No.

599-65-5

Molecular Formula

C15H25NO2S

Molecular Weight

283.4 g/mol

IUPAC Name

N,N-dibutyl-4-methylbenzenesulfonamide

InChI

InChI=1S/C15H25NO2S/c1-4-6-12-16(13-7-5-2)19(17,18)15-10-8-14(3)9-11-15/h8-11H,4-7,12-13H2,1-3H3

InChI Key

JLTAWPLCMCXDJP-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C

Canonical SMILES

CCCCN(CCCC)S(=O)(=O)C1=CC=C(C=C1)C

Key on ui other cas no.

599-65-5

Origin of Product

United States

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